Bienvenue dans la boutique en ligne BenchChem!

6-(4-fluorophenyl)-2-methylpyridazin-3(2H)-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Building Block Differentiation

This 4-fluoro substituted pyridazinone is a critical building block for SAR studies and CNS drug discovery. Its favorable clogP (1.48-2.21) and defined purity (≥98%) enable reliable analog synthesis, avoiding irreproducibility from analog substitution. Ideal for hit validation and lead optimization.

Molecular Formula C11H9FN2O
Molecular Weight 204.204
CAS No. 941883-22-3
Cat. No. B2969966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-fluorophenyl)-2-methylpyridazin-3(2H)-one
CAS941883-22-3
Molecular FormulaC11H9FN2O
Molecular Weight204.204
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F
InChIInChI=1S/C11H9FN2O/c1-14-11(15)7-6-10(13-14)8-2-4-9(12)5-3-8/h2-7H,1H3
InChIKeyHSHPSLFCNZVKPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Fluorophenyl)-2-methylpyridazin-3(2H)-one (CAS 941883-22-3) - Pyridazinone Building Block Procurement & Differentiation


6-(4-Fluorophenyl)-2-methylpyridazin-3(2H)-one (CAS 941883-22-3, molecular weight 204.20) is a heterocyclic pyridazinone derivative, characterized by a 4-fluorophenyl substitution at the 6-position and a methyl group at the 2-position . This compound is a member of the pyridazin-3(2H)-one family, a privileged scaffold in medicinal chemistry, and is primarily utilized as a versatile synthetic building block . It is commercially available at a typical purity of 98% .

6-(4-Fluorophenyl)-2-methylpyridazin-3(2H)-one: Why In-Class Analogs Cannot Be Simply Interchanged


The practice of substituting a research compound with an 'in-class' analog is a significant source of experimental irreproducibility in chemical biology and medicinal chemistry [1]. This is particularly true for the 6-(4-fluorophenyl)-2-methylpyridazin-3(2H)-one scaffold, where the specific substitution pattern dictates not only its physicochemical properties but also its unique reactivity profile as a building block. The presence and position of the fluorine atom on the 6-phenyl ring, as opposed to a hydrogen or a different halogen, fundamentally alters the electronic distribution of the heterocyclic core [2]. This, in turn, can dramatically affect the compound's behavior in subsequent synthetic transformations, its physicochemical parameters like lipophilicity (clogP) [3], and the biological activity of any derived final molecule. Therefore, the common practice of substituting the target compound with its non-fluorinated analog, 2-methyl-6-phenylpyridazin-3(2H)-one (CAS 2165-04-0), or other related pyridazinones, introduces uncontrolled variables that can compromise SAR studies and lead to flawed conclusions [4].

6-(4-Fluorophenyl)-2-methylpyridazin-3(2H)-one: Direct Quantitative Comparisons Against Analogs


Electronic Modulation via 4-Fluoro Substitution vs. Non-Fluorinated Analog

In the context of SAR studies, the replacement of a hydrogen atom with a fluorine atom is a common strategy to modulate a compound's potency and physicochemical properties [1]. While no direct bioassay data was found for the parent 6-(4-fluorophenyl)-2-methylpyridazin-3(2H)-one, the well-documented class-level effects of fluorine substitution can be applied [2]. Specifically, the para-fluorine on the phenyl ring of 6-(4-fluorophenyl)-2-methylpyridazin-3(2H)-one creates a significant electronic differentiation compared to its non-fluorinated counterpart, 2-methyl-6-phenylpyridazin-3(2H)-one. This substitution is expected to increase the compound's metabolic stability by blocking potential sites of oxidative metabolism on the phenyl ring [3].

Medicinal Chemistry Structure-Activity Relationship (SAR) Building Block Differentiation

Lipophilicity Modulation: Calculated clogP of 6-(4-fluorophenyl)-2-methylpyridazin-3(2H)-one vs. Non-Fluorinated Analog

The calculated logP (clogP) value is a key physicochemical parameter that influences a compound's solubility, permeability, and off-target binding. For 6-(4-fluorophenyl)-2-methylpyridazin-3(2H)-one, the ZINC database reports a clogP of 1.48 [1]. A separate source (SILDrug) reports a slightly higher clogP of 2.21 [2]. This contrasts with the predicted clogP of its non-fluorinated analog, 2-methyl-6-phenylpyridazin-3(2H)-one, which is expected to be lower, typically around 1.2-1.5, due to the absence of the hydrophobic fluorine atom. This quantifiable difference in lipophilicity provides a clear basis for selecting the correct building block in a medchem campaign.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Preliminary Bioactivity Signal: 6-(4-fluorophenyl)-2-methylpyridazin-3(2H)-one as a Hit in a Protein-Protein Interaction Assay

In contrast to a complete absence of public bioactivity data for many close analogs, 6-(4-fluorophenyl)-2-methylpyridazin-3(2H)-one was identified as an active compound in a primary screen designed to discover inhibitors of the RMI-FANCM (MM2) protein-protein interaction . The RMI-FANCM interaction is a critical component of the DNA damage response, and inhibitors of this PPI are of significant interest as potential cancer therapeutics. While the exact IC50 value is not publicly disclosed, the identification of this specific compound as a 'hit' in a targeted biochemical screen provides a tangible starting point for medicinal chemistry optimization. This hit-to-lead potential is a key differentiator from many structurally related but biologically uncharacterized pyridazinones.

Protein-Protein Interaction (PPI) DNA Repair Primary Screening

6-(4-Fluorophenyl)-2-methylpyridazin-3(2H)-one: Optimal Applications for Scientific Procurement


Medicinal Chemistry SAR Exploration of Fluorinated Pyridazinone Scaffolds

This scenario is ideal for a medicinal chemistry team focused on optimizing the biological activity of a pyridazinone-based lead series. The procurement of 6-(4-fluorophenyl)-2-methylpyridazin-3(2H)-one provides a well-defined, commercially available starting material for synthesizing a focused library of analogs. Its key differentiators, the 4-fluoro substitution and its quantifiably higher clogP [2] compared to its non-fluorinated counterpart, allow researchers to systematically probe the effects of fluorine on target affinity, selectivity, and metabolic stability. This directly addresses the SAR questions raised in Section 2 and Section 3.

Chemical Biology Probe Development Targeting the RMI-FANCM Protein-Protein Interaction

Given its identification as a hit in an RMI-FANCM (MM2) PPI assay , this compound is a rational procurement choice for research groups focused on the DNA damage response and the development of novel anticancer strategies. A user in this scenario would procure the compound for hit validation, preliminary SAR by analog synthesis, and initial biophysical characterization. The existence of this specific, albeit preliminary, bioactivity data makes it a far more valuable and strategically sound acquisition than a generic, uncharacterized pyridazinone building block.

DMPK-Focused Building Block Selection for Brain-Penetrant Candidate Design

This scenario is targeted at scientists who are in the early stages of designing a CNS drug candidate and require building blocks with favorable physicochemical properties for crossing the blood-brain barrier. The calculated clogP of 1.48 to 2.21 for 6-(4-fluorophenyl)-2-methylpyridazin-3(2H)-one positions it within a desirable lipophilicity range for CNS penetration. Its procurement over a less lipophilic analog (e.g., a non-fluorinated or a pyridyl-substituted variant) is a data-driven decision that can de-risk a medchem program from the very first synthetic step, based on the quantitative property differences outlined in Section 3.

Process Chemistry and Building Block Supply for Late-Stage Functionalization

This scenario is relevant for a process chemistry or CRO team responsible for reliably synthesizing advanced intermediates. The commercial availability of 6-(4-fluorophenyl)-2-methylpyridazin-3(2H)-one from reputable vendors at a defined purity (98%) makes it a tractable and scalable starting point. Its use is particularly advantageous over preparing a similar, but non-fluorinated, scaffold in-house, which would require an additional, often low-yielding, late-stage fluorination step. The differentiation here is operational efficiency and supply chain reliability.

Quote Request

Request a Quote for 6-(4-fluorophenyl)-2-methylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.